5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is a chemical compound . The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is 196.08 . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Recyclization Products in Synthesis
N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derived from 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine, are used in synthesizing various condensed tricyclic nitrogenous structures like pyrrolo[2,1-h]purin-4-ones and their analogs (Chumachenko, Shablykin, & Brovarets, 2013).
Antimicrobial Applications
Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrate antibacterial and antifungal activity, highlighting the potential of this compound in developing antimicrobial agents (Demchenko et al., 2021).
Catalyst-Free Synthesis
Efficient, catalyst-free methods have been developed for synthesizing pyrrolo[1,2-a]imidazoles, demonstrating the compound's versatility in chemical synthesis (Wang et al., 2015).
Oxidative Dimerization in Synthesis
A novel protocol using oxidative dimerization followed by sequential cleavage in heterocyclic ketene aminals has been developed for synthesizing 2H-pyrrolo[1,2-a]imidazol-7(3H)-ones (Li et al., 2020).
Potential Therapeutic and Biological Applications
Antisecretory and Cytoprotective Agents
Imidazo[1,2-a]pyridines, structurally related to 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine, have been synthesized as potential antiulcer agents with cytoprotective properties (Starrett et al., 1989).
Benzodiazepine Receptor Ligands
Derivatives of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine have been explored for their potential in binding to the benzodiazepine receptor, which could have implications in neurological therapeutics (Chimirri et al., 1993).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-4-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFUHNVZOPMOHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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